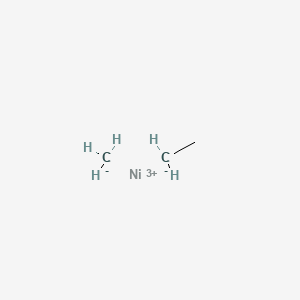![molecular formula C22H20O4 B12561189 [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid CAS No. 185223-83-0](/img/structure/B12561189.png)
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid is a complex organic compound with significant scientific interest due to its unique structure and potential applications. This compound is characterized by the presence of phenyl and hydroxyphenyl groups, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and increase yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has been studied for its potential antioxidant properties. It can induce the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a role in cellular defense mechanisms .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers and other advanced materials. Its chemical stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid involves its interaction with molecular targets such as Nrf2. By inducing Nrf2 expression, it enhances the activity of phase II and antioxidant enzymes, providing cellular protection against oxidative stress . This pathway is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Known for its antioxidant properties and involvement in metabolic pathways.
4-Hydroxyphenylpyruvic acid: An intermediate in the metabolism of phenylalanine, with roles in various biochemical processes.
Uniqueness
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid stands out due to its unique combination of phenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
185223-83-0 |
|---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-[1-(4-hydroxyphenyl)-2-phenylethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H20O4/c23-19-10-6-17(7-11-19)21(14-16-4-2-1-3-5-16)18-8-12-20(13-9-18)26-15-22(24)25/h1-13,21,23H,14-15H2,(H,24,25) |
InChI Key |
SHUIZYHSZOCXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


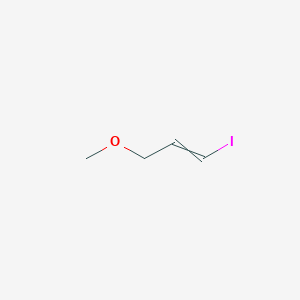
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
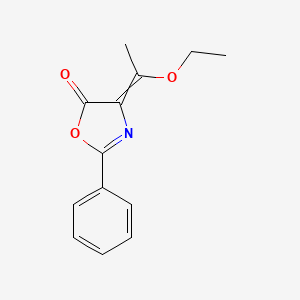
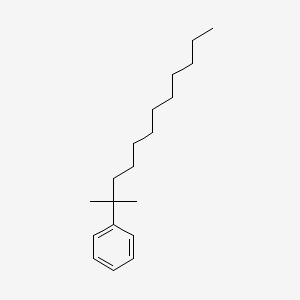
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
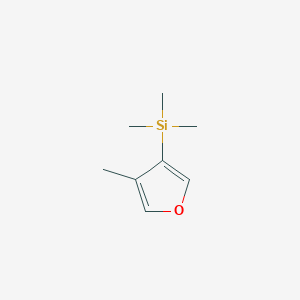
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
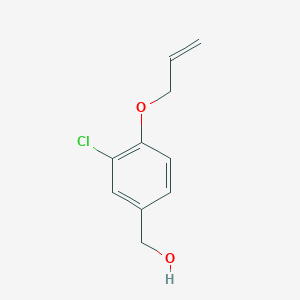
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
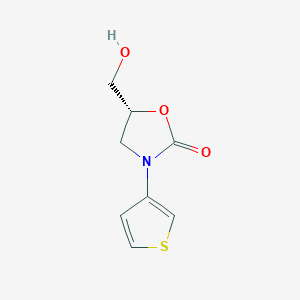
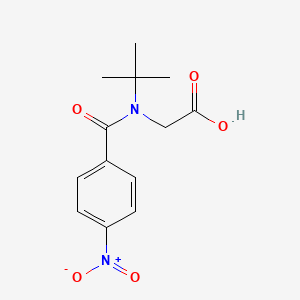
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
